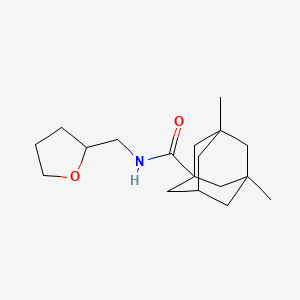![molecular formula C17H15N5O B5349758 4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole](/img/structure/B5349758.png)
4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole, also known as PIM-1 kinase inhibitor, is a small molecule inhibitor that targets PIM-1 kinase, a serine/threonine kinase that plays a key role in regulating cell proliferation, apoptosis, and differentiation. PIM-1 kinase is overexpressed in many types of cancer, and its inhibition has been shown to have anti-tumor effects.
Mechanism of Action
4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole kinase inhibitor works by inhibiting the activity of this compound kinase, which is overexpressed in many types of cancer cells. This compound kinase plays a key role in regulating cell proliferation, apoptosis, and differentiation, and its overexpression has been linked to tumor growth and resistance to chemotherapy and radiotherapy. By inhibiting this compound kinase, this compound kinase inhibitor can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound kinase inhibitor has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells by activating caspases and inducing the release of cytochrome c from mitochondria. This compound kinase inhibitor can also inhibit the activity of various signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway and the JAK/STAT pathway. In addition, this compound kinase inhibitor has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole kinase inhibitor has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cells and tissues, and it has been extensively studied for its anti-tumor effects. However, this compound kinase inhibitor also has some limitations. It can have off-target effects on other kinases, and its efficacy can be affected by the genetic background of the cells being studied.
Future Directions
There are several future directions for the study of 4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole kinase inhibitor. One direction is to study its potential therapeutic effects in other diseases, such as diabetes and cardiovascular diseases. Another direction is to develop more potent and selective this compound kinase inhibitors that can overcome the limitations of current inhibitors. In addition, the combination of this compound kinase inhibitor with other targeted therapies or immunotherapies could be explored for the treatment of cancer. Finally, the development of biomarkers for patient selection and monitoring of treatment response could improve the clinical efficacy of this compound kinase inhibitor.
Synthesis Methods
The synthesis of 4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole kinase inhibitor involves several steps. The first step is the synthesis of 4-bromo-2,1,3-benzoxadiazole, which is then reacted with 3-pyridin-3-ylpropylamine to obtain the intermediate compound, 4-(3-pyridin-3-ylpropyl)-2,1,3-benzoxadiazole. The intermediate compound is then reacted with 1H-imidazole-1-carboxamidine to obtain the final product, this compound.
Scientific Research Applications
4-[1-(3-pyridin-3-ylpropyl)-1H-imidazol-2-yl]-2,1,3-benzoxadiazole kinase inhibitor has been extensively studied for its anti-tumor effects. It has been shown to inhibit the growth of various types of cancer cells, including prostate cancer, leukemia, lymphoma, and breast cancer. This compound kinase inhibitor has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment. In addition, this compound kinase inhibitor has been studied for its potential therapeutic effects in other diseases, such as diabetes, cardiovascular diseases, and inflammatory diseases.
properties
IUPAC Name |
4-[1-(3-pyridin-3-ylpropyl)imidazol-2-yl]-2,1,3-benzoxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-6-14(16-15(7-1)20-23-21-16)17-19-9-11-22(17)10-3-5-13-4-2-8-18-12-13/h1-2,4,6-9,11-12H,3,5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKWMEDAXBMSRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)C3=NC=CN3CCCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclopropyl]amine hydrochloride](/img/structure/B5349676.png)
![N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenylbutanamide](/img/structure/B5349682.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5349695.png)
![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5349703.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5349711.png)
![N-[1-(5-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5349719.png)
![3-(4-chloro-2-nitrophenyl)-6-iodo-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5349720.png)

![(3-{1-[2-(4-sec-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B5349729.png)
![4-[(5-nitro-2-thienyl)methyl]thiomorpholine](/img/structure/B5349736.png)
![(3S*,5R*)-1-(cyclopentylacetyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5349762.png)

![N-[1-(2,4-dimethylphenyl)ethyl]-2-methylcyclopropanecarboxamide](/img/structure/B5349782.png)
![6-({[4-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5349798.png)